molecular formula C11H14O3 B1400932 5-Methyl-2-isopropoxybenzoic acid CAS No. 104216-91-3

5-Methyl-2-isopropoxybenzoic acid

Cat. No.: B1400932
CAS No.: 104216-91-3
M. Wt: 194.23 g/mol
InChI Key: GWSJKYZJQFWGCW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

5-Methyl-2-isopropoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, where it acts as an inhibitor. This interaction is crucial in reducing the production of prostaglandins, which are involved in inflammation and pain. Additionally, this compound binds to serum albumin, which helps in its transport within the bloodstream .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammatory responses. This inhibition leads to a decrease in the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in the arachidonic acid pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of cyclooxygenase enzymes, leading to their inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, this compound modulates gene expression by inhibiting transcription factors such as NF-κB, which are involved in the regulation of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound maintains its anti-inflammatory properties over extended periods. Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without causing significant adverse effects. At high doses, it can lead to toxic effects such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of adverse effects increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The compound also interacts with cofactors such as glutathione, which aids in its detoxification. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to serum albumin in the bloodstream, which facilitates its transport to various tissues. The compound is also taken up by cells through passive diffusion and active transport mechanisms. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and other cellular targets. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-isopropoxybenzoic acid can be achieved through various organic reactions. One common method involves the esterification of 5-methylsalicylic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-isopropoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Methylbenzoic acid: Similar structure but with the methyl group in a different position.

    2-Isopropoxybenzoic acid: Similar structure but without the methyl group.

Uniqueness

5-Methyl-2-isopropoxybenzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methyl and isopropoxy groups influences its reactivity and interactions with other molecules, making it valuable for various applications .

Properties

IUPAC Name

5-methyl-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSJKYZJQFWGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.